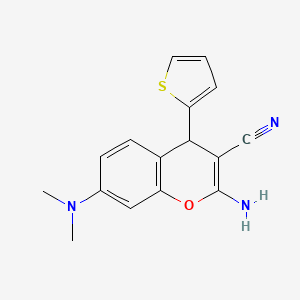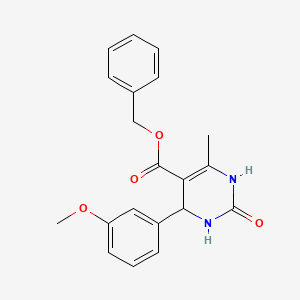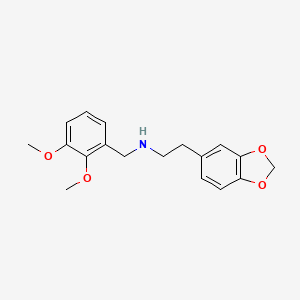![molecular formula C16H20N2OS B5148818 N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide, commonly known as PBTA, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. PBTA is a potent antagonist of the serotonin 5-HT7 receptor, which has been implicated in various physiological and pathological processes.
作用機序
PBTA acts as a potent antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-HT7 receptor has been shown to modulate various physiological processes, including circadian rhythm, mood, and cognition.
By blocking the 5-HT7 receptor, PBTA modulates the activity of downstream signaling pathways, leading to changes in neurotransmitter release and neuronal activity. This ultimately leads to the observed biochemical and physiological effects of PBTA.
Biochemical and Physiological Effects
PBTA has been shown to have several biochemical and physiological effects in animal models. In terms of its antidepressant and anxiolytic effects, PBTA has been shown to increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in synaptic plasticity and neuronal activity, which is thought to underlie the observed effects of PBTA.
Furthermore, PBTA has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. PBTA has been shown to reduce the levels of circulating cortisol, a stress hormone, in animal models, suggesting that it may have a role in the regulation of stress responses.
実験室実験の利点と制限
One of the main advantages of PBTA in lab experiments is its potency and selectivity for the serotonin 5-HT7 receptor. This allows for precise modulation of this receptor and the downstream signaling pathways involved in various physiological processes.
However, one of the limitations of PBTA is its solubility in water, which can make it difficult to administer in vivo. Additionally, PBTA has been shown to have poor bioavailability, which can limit its effectiveness in therapeutic applications.
将来の方向性
There are several potential future directions for PBTA research. One area of interest is the potential role of PBTA in the regulation of circadian rhythm. Further studies are needed to elucidate the precise mechanisms by which PBTA modulates this process and to determine its potential therapeutic applications in sleep disorders.
Another potential area of research is the role of PBTA in the regulation of stress responses. Further studies are needed to determine the precise mechanisms by which PBTA modulates the HPA axis and to determine its potential therapeutic applications in stress-related disorders.
Finally, there is also potential for the development of more potent and selective PBTA analogs that may have improved bioavailability and therapeutic efficacy. Further studies are needed to identify and optimize these analogs for potential clinical use.
Conclusion
In conclusion, PBTA is a potent antagonist of the serotonin 5-HT7 receptor that has shown promise as a potential therapeutic agent in various neurological and physiological disorders. Its mechanism of action involves the modulation of downstream signaling pathways, leading to changes in neurotransmitter release and neuronal activity. While PBTA has several advantages in lab experiments, it also has limitations in terms of solubility and bioavailability. Further research is needed to elucidate the precise mechanisms of PBTA and to optimize its therapeutic potential.
合成法
The synthesis of PBTA involves the reaction of 2-bromo-1-benzothiophene with piperidine and subsequent amidation with ethyl chloroformate. The resulting product is then purified through column chromatography to obtain PBTA in high yield and purity.
科学的研究の応用
PBTA has been extensively studied for its potential therapeutic applications in various diseases. The serotonin 5-HT7 receptor has been implicated in several neurological disorders, including depression, anxiety, and schizophrenia. PBTA has been shown to have potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of these disorders.
Furthermore, PBTA has also been studied for its potential role in the regulation of circadian rhythm. The 5-HT7 receptor has been shown to play a crucial role in the regulation of sleep-wake cycles, and PBTA has been shown to modulate this process in animal models. This makes PBTA a potential therapeutic agent for sleep disorders such as insomnia and jet lag.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-16(17-8-11-18-9-4-1-5-10-18)14-12-20-15-7-3-2-6-13(14)15/h2-3,6-7,12H,1,4-5,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFWTAFEPROIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)

![9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)




![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)